H-Phe-Leu-NH2.HBr
Description
Overview and Significance in Peptide Science
H-Phe-Leu-NH2·HBr, chemically known as Phenylalanyl-leucinamide hydrobromide, is a synthetic dipeptide. It consists of two amino acids, Phenylalanine (Phe) and Leucine (B10760876) (Leu), linked by a peptide bond. The "-NH2" suffix indicates that the C-terminus of the peptide is an amide rather than a free carboxyl group, a common feature in many biologically active peptides. The hydrobromide (.HBr) salt form increases the compound's stability and solubility, particularly in aqueous solutions, which is advantageous for experimental use.
The significance of H-Phe-Leu-NH2·HBr in peptide science is rooted in its utility as a model compound. Researchers utilize simple dipeptides like this to investigate fundamental aspects of protein and peptide structure and interactions. Phenylalanine is an aromatic amino acid, while Leucine is an aliphatic, hydrophobic amino acid. This combination allows for the study of how different types of amino acid side chains influence peptide conformation and binding. It can be used as a substrate to study enzyme kinetics and specificity or as a fragment in the design and synthesis of more complex, biologically active peptides.
Table 1: Chemical Properties of H-Phe-Leu-NH2·HBr
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-[(2S)-2-amino-3-phenylpropanoyl]amino-4-methylpentanamide;hydrobromide |
| Molecular Formula | C15H24BrN3O2 |
| Molecular Weight | 358.27 g/mol |
| CAS Number | 108321-16-0 |
| Structure | A Phenylalanine residue linked to a Leucinamide residue. |
Historical Context of Dipeptide Research
The study of peptides is over a century old, with the dipeptide holding a foundational place in its history. The field of peptide chemistry was established by Emil Fischer, who first hypothesized that proteins were composed of amino acids linked by specific bonds. ideal-pharma.eu
Key milestones in the history of peptide research laid the groundwork for the synthesis and study of compounds like H-Phe-Leu-NH2·HBr:
1901-1902 : Emil Fischer successfully synthesized the first dipeptide, glycylglycine (B550881), and in 1902, he coined the term "peptide." nih.govcreative-peptides.com
1953 : Vincent du Vigneaud achieved the first chemical synthesis of a peptide hormone, oxytocin, a landmark achievement that demonstrated the feasibility of constructing biologically active peptides in the lab. creative-peptides.compeptidesuk.com This accomplishment earned him the Nobel Prize in Chemistry.
1963 : Robert Bruce Merrifield developed solid-phase peptide synthesis (SPPS). peptidesuk.compeptide.com This technique, for which Merrifield was also awarded a Nobel Prize, revolutionized the field by anchoring the peptide chain to a solid resin support, dramatically simplifying and speeding up the synthesis process. peptide.com SPPS made the routine production of custom peptides like H-Phe-Leu-NH2·HBr possible for research laboratories worldwide.
These foundational developments allowed scientists to move from simply analyzing naturally occurring peptides to designing and synthesizing novel ones for specific research purposes.
Table 2: Key Milestones in Dipeptide and Peptide Research
| Year | Milestone | Significance |
|---|---|---|
| 1901 | First synthesis of a dipeptide (glycylglycine) by Emil Fischer. nih.gov | Proved the existence of the peptide bond and founded the field of peptide chemistry. ideal-pharma.eu |
| 1953 | Chemical synthesis of the hormone oxytocin by Vincent du Vigneaud. peptidesuk.com | First synthesis of a biologically active peptide, opening the door for pharmaceutical applications. creative-peptides.com |
| 1963 | Development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield. peptide.com | Revolutionized peptide synthesis, making it faster, more efficient, and accessible for widespread research. peptidesuk.com |
Current Research Landscape and Emerging Trends
In modern research, H-Phe-Leu-NH2·HBr and other dipeptides continue to be relevant. They are frequently used as building blocks or reference molecules in a variety of scientific disciplines.
Biochemical and Structural Studies: Dipeptides are fundamental models for understanding protein secondary structures. nih.gov Researchers use them to study the conformational preferences of amino acid pairs and to decode the structural information contained within vibrational spectra, such as in amide-I frequency mapping. nih.govresearchgate.net
Drug Discovery and Design: The core structures of many therapeutic agents are peptides. Short peptide sequences are often investigated as the minimum required pharmacophore—the essential part of a molecule for receptor binding and activation. nih.gov For instance, the tetrapeptide sequence His-Phe-Arg-Trp is known as a minimum sequence for activating melanocortin receptors, and modifications to such core structures are a key strategy in drug development. nih.gov Dipeptide amides like H-Phe-Leu-NH2 can serve as starting points or fragments for creating more potent and selective therapeutic candidates.
Emerging Trends:
Peptide Libraries and Screening: The development of vast peptide libraries, often using display technologies, allows for the high-throughput screening of millions of peptides to find candidates with specific therapeutic properties. news-medical.net
Peptide-Drug Conjugates (PDCs): An emerging class of targeted therapies involves linking a peptide to a small molecule drug. nih.gov The peptide acts as a delivery vehicle, targeting the drug to specific tissues or cells, which can increase efficacy and reduce side effects. nih.gov
Artificial Intelligence in Peptide Design: AI and machine learning are increasingly being used to predict the structure, function, and bioactivity of peptides. nih.govyesilscience.com This accelerates the discovery of novel peptide-based products and therapeutics by optimizing sequences for stability and target specificity. yesilscience.com
Table 3: Research Applications of Dipeptides
| Research Area | Application of Dipeptides (e.g., H-Phe-Leu-NH2·HBr) |
|---|---|
| Enzymology | Serve as simple substrates to characterize enzyme activity and specificity. |
| Structural Biology | Used as model systems to study peptide folding and secondary structure formation. nih.gov |
| Medicinal Chemistry | Act as scaffolds or fragments for the design of larger, more complex peptide-based drugs. nih.gov |
| Neuroscience | Studied as components of neuropeptides or to investigate peptide transport and signaling in the nervous system. creative-peptides.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFSMRHQAGKROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585251 | |
| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-16-0 | |
| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for H Phe Leu Nh2.hbr
Solution-Phase Synthesis of this compound
Solution-phase peptide synthesis, also known as Liquid-Phase Peptide Synthesis (LPPS), is a classical method widely employed for the production of small to medium-sized peptides, offering advantages such as the ability to purify intermediate products, which can lead to lower impurity levels in the final product. uni-goettingen.deok4d.com The synthesis of this compound via solution-phase typically involves the stepwise coupling of protected amino acids, proceeding from the C-terminus to the N-terminus. ok4d.comuni-goettingen.de After the peptide bond formation, the protecting groups are removed, and the final amide can be treated with hydrobromic acid to form the hydrobromide salt, enhancing its solubility and stability. nih.gov
Coupling Reagents and Their Efficacy in this compound Formation
The formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another requires the activation of the carboxyl moiety, which is facilitated by coupling reagents. iupac.org The selection of an appropriate coupling reagent is crucial for optimizing the reaction's efficiency, yield, and purity, while minimizing side reactions such as racemization. iupac.org
Common classes of coupling reagents utilized in solution-phase peptide synthesis for dipeptide amide formation include:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used due to their efficiency and cost-effectiveness. These reagents activate the carboxyl group by forming an O-acylisourea intermediate. DCC is particularly useful in solution-phase reactions because its byproduct, dicyclohexylurea, is largely insoluble and precipitates, allowing for easy removal. However, carbodiimides can lead to racemization, a problem that is significantly suppressed by the addition of additives like 1-Hydroxybenzotriazole (HOBt). iupac.org
Active Ester-Based Reagents: Additives such as HOBt and 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently combined with carbodiimides. They form active esters that accelerate the coupling reaction, reduce racemization, and minimize other side reactions. HOBt, for instance, is known to suppress racemization and improve peptide synthesis efficiency.
Phosphonium and Uronium Salts: Reagents like Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and 2-(1H-Benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) offer high coupling efficiency and a low risk of racemization. These reagents typically require the presence of a tertiary base to facilitate the reaction. They are often preferred for challenging sequences where side reactions are a concern.
The efficacy of these coupling reagents is influenced by factors such as solvent choice, steric hindrance of reactants, and the activity of the intermediate formed. iupac.org
| Coupling Reagent Class | Examples | Key Characteristics | Efficacy Notes |
| Carbodiimides | DCC, DIC | Efficient, cost-effective, form O-acylisourea intermediate. | Can cause racemization; often used with additives like HOBt. DCC byproduct is insoluble in solution-phase. iupac.org |
| Active Ester Additives | HOBt, HOAt | Used with carbodiimides, form active esters. | Reduce racemization, improve efficiency, accelerate coupling. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization risk. | Require a base; PyAOP can offer higher yields than BOP/PyBOP. |
| Uronium Salts | HATU, HBTU, TBTU | Excellent coupling efficiency, low side-product formation. | Require a base; popular for complex sequences. |
Protection Group Strategies for Amino Acids in this compound Solution Synthesis
Protecting groups are indispensable in peptide synthesis to prevent undesired reactions at the α-amino group, the C-terminal carboxyl group, and reactive side chains of amino acids. ok4d.comuni-goettingen.de For the synthesis of this compound, specific protection strategies for Phenylalanine and Leucine (B10760876) are employed.
N-terminal α-amino Protection: The temporary protection of the α-amino group is crucial to ensure that peptide bond formation occurs in a controlled, stepwise manner. Two widely used orthogonal protecting groups are:
tert-Butyloxycarbonyl (Boc): The Boc group is acid-labile and is typically removed using moderately strong acids like trifluoroacetic acid (TFA). ok4d.comuni-goettingen.de It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The Boc strategy is often paired with benzyl (B1604629) (Bzl) type side-chain protection. uni-goettingen.deuni-goettingen.de
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is removed with mild bases such as piperidine. ok4d.comuni-goettingen.de It is acid-stable, making it orthogonal to acid-labile protecting groups. uni-goettingen.de The Fmoc strategy is commonly used with tert-butyl (tBu) type side-chain protection. uni-goettingen.deuni-goettingen.de
Benzyloxycarbonyl (Z or Cbz): Historically significant in solution-phase peptide synthesis, the Z group can be removed by catalytic hydrogenation or acidolysis. uni-goettingen.de
C-terminal Carboxyl Protection: For the synthesis of this compound, the C-terminus of Leucine is an amide (NH2). Therefore, Leucine is typically incorporated as Leucine amide (Leu-NH2) or a derivative that can be converted to the amide form. In general peptide synthesis, carboxyl groups are often protected as methyl or benzyl esters, which can be removed by mild hydrolysis or catalytic hydrogenolysis, respectively.
Side-chain Protection: Phenylalanine and Leucine are amino acids with relatively inert side chains under typical peptide coupling conditions for simple dipeptide synthesis, and thus may not always require specific side-chain protection. However, if present, side-chain protecting groups are selected to be orthogonal to the N-terminal protection scheme, ensuring their stability throughout the synthesis cycle and selective removal at the final deprotection step. ok4d.comuni-goettingen.de
| Protecting Group Type | Group | Cleavage Conditions | Application Notes |
| N-terminal α-amino | Boc | Moderately strong acid (e.g., TFA) ok4d.comuni-goettingen.de | Introduced via Boc anhydride; compatible with Bzl-type side-chain protection. uni-goettingen.de |
| N-terminal α-amino | Fmoc | Mild base (e.g., piperidine) ok4d.comuni-goettingen.de | Acid-stable; compatible with tBu-type side-chain protection. uni-goettingen.de |
| N-terminal α-amino | Z (Cbz) | Catalytic hydrogenation or acidolysis uni-goettingen.de | Historically used in solution-phase synthesis. uni-goettingen.de |
Chemoenzymatic Synthesis of this compound
Chemoenzymatic peptide synthesis (CEPS) offers an alternative to conventional chemical synthesis, providing a clean, mild, and highly stereoselective route for peptide bond formation. A significant advantage of CEPS is its ability to proceed without racemization, a common issue with some chemical coupling agents, and often without the need for extensive side-chain protection.
Enzyme Selection and Reaction Conditions for this compound Formation
Enzyme Selection: Proteases, which are typically known for their hydrolytic activity, can catalyze the reverse reaction—peptide bond formation (aminolysis)—under specific thermodynamic and kinetic control. For the synthesis of dipeptide amides, various proteases have been explored. Enzymes capable of forming peptide bonds include:
Papain: A cysteine protease known for its broad substrate specificity and activity across a wide pH range (pH 4 to pH 10) and temperatures up to 80 °C. It has been used for the synthesis of various poly(amino acid)s and peptide copolymers.
α-Chymotrypsin: A serine protease that has been studied for its ability to catalyze peptide bond formation, including the reaction of Mal-Phe-OMe with H-Leu-NH2 in frozen aqueous systems.
Subtilisin: Another serine protease, it has been used for the enzymatic coupling of amino acids and peptides.
Reaction Conditions: Optimizing reaction conditions is critical to shift the equilibrium from hydrolysis towards synthesis:
pH: Alkaline conditions are generally favorable for aminolysis due to the deprotonation of amino groups, which are preferred for nucleophilic attack. However, excessively high pH can promote hydrolysis of the ester substrate. Peptiligases, a specialized class of enzymes used in CEPS, often operate optimally in a near-neutral pH range of 7 to 8.5. uni-goettingen.de
Temperature: The optimal temperature for protease-catalyzed peptide synthesis is enzyme- and substrate-dependent. Studies have shown that lower temperatures, such as between 263 K and 248 K (–10 °C to –25 °C) in frozen aqueous systems, can be optimal, while even lower temperatures may retard reactions.
Solvent/Media: The use of organic solvents can shift the equilibrium towards peptide synthesis by reducing the water content, which suppresses hydrolysis. Additionally, frozen aqueous media have been investigated to improve peptide yields by concentrating reactants and enzymes in the unfrozen liquid phase.
Substrate Concentration: Higher substrate concentrations generally favor peptide synthesis over hydrolysis.
| Enzyme Type | Examples | Optimal pH Range | Optimal Temperature Range | Key Features |
| Cysteine Protease | Papain | pH 4-10 | Up to 80 °C | Broad substrate specificity, active in various conditions. |
| Serine Protease | α-Chymotrypsin | Varies (often near-neutral) uni-goettingen.de | ~248 K - 263 K in frozen systems | Can catalyze aminolysis; sensitive to conditions. |
| Serine Protease | Subtilisin | Varies (often near-neutral) uni-goettingen.de | Varies | Used for enzymatic coupling of amino acids. |
Advantages and Limitations of Enzymatic Synthesis for this compound
Advantages:
Stereoselectivity and Absence of Racemization: Enzymes facilitate the formation of peptide bonds with absolute stereochemical control, preventing racemization, which is a significant challenge in chemical synthesis.
Mild Reaction Conditions: Enzymatic reactions typically occur under mild, often aqueous, conditions and near-neutral pH, reducing the need for harsh chemicals and laborious protection-deprotection steps. uni-goettingen.de
Chemoselectivity: Enzymes often exhibit high chemoselectivity, meaning side-chain functionalities may not require protection, simplifying the synthetic route and reducing side reactions.
Environmental Friendliness: CEPS generally involves a significant reduction in the use of organic solvents and toxic reagents, aligning with green chemistry principles.
Scalability: The method is considered scalable and suitable for manufacturing.
Limitations:
Lower Productivity/Yield: In some instances, the productivity of enzymatic synthesis can be lower, and yields may be modest compared to chemical methods, particularly in equilibrium-controlled reactions.
High Biocatalyst Costs: The cost of enzymes can be high, posing a challenge for large-scale production.
Limited Substrate Scope: While enzymes are highly specific, their substrate scope can sometimes be limited, making it difficult to synthesize certain sequences or incorporate unnatural amino acids.
Optimization Challenges: Determining optimal reaction conditions (pH, temperature, solvent, substrate concentration) can be time-consuming and complex, especially for longer or more complex peptides.
Potential for Hydrolysis: Despite efforts to shift equilibrium, hydrolysis of the peptide bond can still occur, particularly as substrate concentrations decrease.
Transamidation: Enzymes might catalyze transamidation on existing peptidic bonds, leading to undesired byproducts.
Emerging Synthetic Techniques for this compound
The field of peptide synthesis is continuously evolving, with a growing emphasis on methodologies that offer improved efficiency, reduced environmental impact, and enhanced control over reaction parameters. Emerging synthetic techniques, such as flow chemistry and the integration of green chemistry principles, represent significant strides in this direction, offering promising avenues for the production of dipeptides like this compound.
Flow Chemistry Approaches in this compound Synthesis
Flow chemistry, a paradigm shift from traditional batch processing, offers a robust platform for the continuous synthesis of chemical compounds, including peptides. This approach involves conducting chemical reactions in a continuous stream within tubes or channels, providing several advantages over conventional methods. Key benefits of flow chemistry include enhanced mixing efficiency, precise control over reaction parameters (e.g., temperature, pressure, residence time), and the potential for automation and miniaturization fishersci.se.
For peptide synthesis, automated fast-flow solid-phase peptide synthesis (SPPS) has demonstrated the capability to produce long amino acid sequences and even proteins with high fidelity and rapidity fishersci.se. While specific detailed research findings focusing solely on the flow chemistry synthesis of this compound are not extensively documented, the general principles and demonstrated successes in flow-based peptide synthesis suggest its applicability. The rapid reaction times, often completing peptide chain elongation in hours, and the ability to monitor reactions in-line can significantly streamline the production of dipeptides fishersci.se. Continuous flow systems have also shown high productivity for di- and tripeptide synthesis, even in aqueous conditions, indicating potential for more efficient and sustainable routes wikipedia.org. The precise control offered by flow reactors can help in minimizing side reactions and optimizing coupling efficiencies, which are crucial for synthesizing short peptides like this compound with high purity.
Green Chemistry Principles in this compound Production
The integration of green chemistry principles into synthetic methodologies aims to minimize the generation of hazardous substances and promote sustainability throughout the chemical lifecycle. In peptide synthesis, this translates to efforts in reducing solvent consumption, utilizing less toxic reagents, improving atom economy, and developing more energy-efficient processes guidetopharmacology.orgnih.govflybase.org.
Traditional peptide synthesis, particularly SPPS, often entails high solvent consumption and the use of hazardous chemicals like N,N-dimethylformamide (DMF) and trifluoroacetic acid (TFA) guidetopharmacology.org. Green chemistry initiatives seek to address these challenges by exploring greener alternatives. For instance, the development of eco-friendly and/or reusable solid supports, as well as novel solvent systems, is critical guidetopharmacology.org. Researchers have investigated the use of alternative solvents such as water, cyclic carbonates (e.g., propylene (B89431) carbonate), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and triethyl phosphate (B84403) (TEP) for peptide synthesis guidetopharmacology.orgflybase.org. Water, being safe, inexpensive, and environmentally benign, is a highly desirable solvent, although its use in peptide chemistry has historically presented challenges due to reagent solubility and intermediate hydrolysis. However, recent developments in water-compatible systems and reagents are overcoming these limitations, even allowing for the use of conventional Fmoc- or Boc-protected amino acids under aqueous conditions nih.gov.
The application of green chemistry principles to this compound production would involve:
Solvent Substitution: Replacing traditional hazardous solvents with greener alternatives like water, bio-derived solvents, or eutectic mixtures.
Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste guidetopharmacology.org.
Reduced Derivatives: Developing synthetic routes that avoid unnecessary derivatization steps, such as the protection of side chains, which reduces reagent usage and waste generation nih.gov.
Energy Efficiency: Employing methods that require less energy, such as reactions at room temperature or with microwave assistance nih.gov.
While specific "green" metrics or detailed research findings for the production of this compound using these exact principles are not widely published, the general advancements in green peptide synthesis are directly applicable. The aim is to make the synthesis of dipeptides like this compound more sustainable, aligning with the broader goals of environmental responsibility in chemical manufacturing.
Biological Activity and Mechanisms of Action of H Phe Leu Nh2.hbr
Other Potential Biological Activities of H-Phe-Leu-NH2.HBr
Antiproliferative Activities of Dipeptides
Dipeptides and their various derivatives have demonstrated significant antiproliferative activities across a range of cancer cell lines, indicating their potential in anticancer research. These compounds can exert their effects through diverse mechanisms, including the induction of apoptosis and inhibition of cellular processes crucial for cancer cell survival and proliferation.
Research has shown that muramyl dipeptide (MDP) analogs exhibit notable antiproliferative and cytotoxic activities in various cell models, as well as antitumor efficacy in tumor models. fishersci.cafishersci.ca
Thiourea-containing dipeptides represent another class of compounds with demonstrated antiproliferative properties. Studies have revealed that these derivatives can show significant selectivity against different cancer cell lines, with inhibitory concentrations (IC50) often in the micromolar range. For instance, a specific thiourea (B124793) dipeptide derivative, compound I-11, exhibited potent activity against the NCI-H460 cell line, with an IC50 value of 4.85 ± 1.44 μM. This activity was, at least in part, attributed to the induction of apoptosis. tocris.com
Vinyl dipeptides have also been investigated for their antiproliferative potential, showing moderate cellular inhibition potencies against the MCF-7 breast cancer cell line. nih.gov Furthermore, neocryptolepine (B1663133) derivatives incorporating dipeptide moieties have displayed high antiproliferative activity in in vitro studies. A glycylglycine (B550881) conjugate (compound 7a) from this class notably inhibited tumor growth in mice. nih.gov
Another relevant example is Bortezomib, a proteasome inhibitor that is a derivative incorporating phenylalanine and leucine (B10760876). It is known for its high antiproliferative activity and is used in the treatment of certain cancers. wikipedia.orgmims.comuni.lu
Table 1: Examples of Antiproliferative Activities of Select Dipeptides and Derivatives
| Compound Class / Derivative | Target Cell Line / Model | IC50 Value / Activity | Reference |
| Thiourea Dipeptide (I-11) | NCI-H460 cell line | 4.85 ± 1.44 μM IC50 | tocris.com |
| Vinyl Dipeptides | MCF-7 cell line | Moderate inhibition | nih.gov |
| Glycylglycine conjugate (7a) | Tumor growth in mice | Strong inhibition | nih.gov |
| Bortezomib | Cancer cells | High antiproliferative activity | wikipedia.orgmims.comuni.lu |
Antimalarial Activity of Related Dipeptides
Beyond antiproliferative effects, various dipeptides and their derivatives have demonstrated promising antimalarial activities, offering potential avenues for the development of new therapeutic agents against malaria, a significant global health challenge.
Both linear and cyclic dipeptides have been explored for their efficacy against malaria parasites. Studies have shown that several linear dipeptides exhibit antimalarial activity with IC50 values ranging between 2.78 and 7.07 μM. Similarly, cyclic dipeptides, also known as diketopiperazines, have shown activity with IC50 values between 2.26 and 4.26 μM against Plasmodium berghei schizont cultures. wikipedia.org An example of a cyclic dipeptide with reported antimalarial activity is cyclo(Phe-Phe). wikipedia.org
Dipeptide-sulfonamide derivatives represent a class of compounds specifically designed and investigated for their antimalarial potential. One such derivative demonstrated significant inhibition of the P. berghei parasite, achieving 79.89% inhibition at a dose of 100 mg/kg body weight, an effect comparable to that of the standard antimalarial drug artemether-lumefantrine (79.77% inhibition). mims.comnih.gov Another series of dipeptide sulfonamide analogues also showed considerable activity against P. berghei (NK65), with inhibition rates ranging from 5.9% to 64.7% at a dose of 50 mg/Kg, in comparison to artemisinin, which showed 66.7% inhibition. uni.lu
Furthermore, Leu-Val based dipeptide-carboxamide derivatives have been synthesized and evaluated for their antimalarial properties. Compound 8j from this series was identified as a potent antimalarial agent, exhibiting 61.90% inhibition, which is comparable to the 67% inhibition observed with Artemisinin. citeab.com Phosphinic acids have also been investigated as novel antimalarial agents. citeab.com
Table 2: Examples of Antimalarial Activities of Select Dipeptides and Derivatives
| Compound Class / Derivative | Target Parasite / Model | Activity / IC50 Value | Reference |
| Linear Dipeptides | Plasmodium berghei schizont cultures | 2.78 - 7.07 μM IC50 | wikipedia.org |
| Cyclic Dipeptides (Diketopiperazines) | Plasmodium berghei schizont cultures | 2.26 - 4.26 μM IC50 | wikipedia.org |
| Dipeptide-sulfonamide derivative | P. berghei parasite | 79.89% inhibition (at 100 mg/kg) | mims.comnih.gov |
| Leu-Val based dipeptide-carboxamide (Compound 8j) | P. berghei (NK65) | 61.90% inhibition (at 50 mg/Kg) | citeab.com |
Structure Activity Relationship Sar Studies of H Phe Leu Nh2.hbr and Its Analogs
Impact of Amino Acid Stereochemistry on H-Phe-Leu-NH2.HBr Activity
Research has consistently demonstrated that the L-configuration for both amino acids (L-Phe, L-Leu) is generally preferred for optimal activity. This preference is attributed to the specific three-dimensional architecture required for effective interaction with chiral biological macromolecules, such as receptors and enzymes. The precise orientation of the phenyl group of phenylalanine and the isobutyl group of leucine (B10760876) in the L,L-isomer allows for favorable van der Waals and hydrophobic interactions within the binding pocket of its target.
In contrast, altering the stereochemistry to include D-amino acids typically leads to a significant reduction or complete loss of activity. For instance, the L,D, D,L, and D,D diastereomers of Phe-Leu-NH2 often exhibit markedly lower binding affinities and functional potencies compared to the native L,L-isomer. This is because the altered spatial positioning of the side chains in these isomers can introduce steric clashes or prevent the formation of essential intermolecular contacts within the binding site. A study on the differential effects of L- and D-phenylalanine on gastroenteropancreatic hormone release in humans highlighted that L-phenylalanine increased insulin (B600854) and glucagon (B607659) concentrations, while D-phenylalanine did not, underscoring the stereoisomer-specific nature of biological responses. nih.gov
Table 1: Illustrative Impact of Stereochemistry on the Biological Activity of Phe-Leu Dipeptide Analogs
| Dipeptide Analog | Stereochemistry | Relative Biological Activity (%) |
| H-Phe-Leu-NH2 | L,L | 100 |
| H-D-Phe-Leu-NH2 | D,L | <10 |
| H-Phe-D-Leu-NH2 | L,D | <5 |
| H-D-Phe-D-Leu-NH2 | D,D | <1 |
Note: The data presented in this table is illustrative and compiled from general findings in peptide chemistry. Actual values may vary depending on the specific biological assay.
Role of the C-Terminal Amide Modification in this compound
Functionally, the C-terminal amide often mimics the peptide bond in larger proteins, allowing it to form crucial hydrogen bonds with receptors that contribute significantly to binding affinity. The removal of the negative charge can also prevent unfavorable electrostatic interactions with negatively charged residues in the binding site. Furthermore, the amide group generally confers increased resistance to degradation by carboxypeptidases, thereby prolonging the biological half-life of the dipeptide.
Table 2: Comparative Bioactivity of C-Terminally Modified Phe-Leu Dipeptides
| Compound | C-Terminal Group | Relative Binding Affinity (%) |
| H-Phe-Leu-NH2 | Amide (-CONH2) | 100 |
| H-Phe-Leu-OH | Carboxylic Acid (-COOH) | 40 |
Note: This table illustrates the generally observed trend of increased activity with C-terminal amidation. Specific values can differ based on the biological system under investigation.
Influence of Side Chain Modifications on this compound Bioactivity
The side chains of the phenylalanine and leucine residues are primary determinants of the bioactivity of this compound. Modifications to these side chains can dramatically alter the dipeptide's affinity and selectivity for its biological targets by modulating its size, shape, hydrophobicity, and electronic properties.
Aromatic versus Aliphatic Residues in H-Phe-Leu-NH2 Analogs
The interplay between the aromatic side chain of phenylalanine and the aliphatic side chain of leucine is a key feature of this compound. SAR studies have explored the consequences of replacing these residues with other amino acids to probe the importance of aromaticity and hydrophobicity at these positions.
Replacing phenylalanine with another aromatic amino acid, such as tyrosine or tryptophan, can sometimes maintain or even enhance activity, depending on the specific requirements of the binding pocket. The introduction of a hydroxyl group (in tyrosine) or an indole (B1671886) ring (in tryptophan) can provide additional hydrogen bonding or pi-stacking opportunities. However, substitution with a simple aliphatic residue like alanine (B10760859) at the Phenylalanine position generally leads to a significant loss of activity, highlighting the critical role of the aromatic ring in binding.
Conversely, modifications to the leucine residue have shown that a bulky, hydrophobic aliphatic side chain is often crucial. Replacing leucine with smaller aliphatic residues like alanine or valine typically reduces activity, suggesting that the isobutyl group of leucine makes optimal hydrophobic contacts within the binding site. Interestingly, substituting leucine with an aromatic residue can in some cases be tolerated, but often with a decrease in potency, indicating a preference for a non-aromatic, flexible hydrophobic group at this position. The hydrophobic nature of residues like leucine, isoleucine, valine, phenylalanine, and tryptophan is a primary driver for the folding of water-soluble proteins, with these residues often buried in the protein's core. wikipedia.org
Table 3: Bioactivity of H-Phe-Leu-NH2 Analogs with Side Chain Modifications
| Analog | Position 1 | Position 2 | Relative Activity (%) |
| H-Phe-Leu-NH2 | Phenylalanine (Aromatic) | Leucine (Aliphatic) | 100 |
| H-Ala-Leu-NH2 | Alanine (Aliphatic) | Leucine (Aliphatic) | 20 |
| H-Phe-Ala-NH2 | Phenylalanine (Aromatic) | Alanine (Aliphatic) | 35 |
| H-Tyr-Leu-NH2 | Tyrosine (Aromatic) | Leucine (Aliphatic) | 90 |
Note: The data presented is a representative compilation from SAR studies of various peptide systems and may not directly correspond to a single biological target of this compound.
Conformational Analysis and its Relation to H-Phe-Leu-NH2 Activity
The biological activity of this compound is intrinsically linked to its three-dimensional conformation. In solution, small, flexible peptides like this dipeptide exist as an ensemble of interconverting conformers. However, upon binding to a biological target, they typically adopt a single, well-defined "bioactive" conformation. Understanding the conformational preferences of this compound is therefore crucial for elucidating its mechanism of action.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics simulations are employed to study the conformational landscape of this dipeptide. These studies have suggested that Phe-Leu sequences can adopt various secondary structures, including extended conformations and different types of β-turns. The dominant conformation in solution is influenced by factors such as the solvent environment and pH.
For instance, studies on the related pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) have shown that it can adopt both folded β-bend structures and extended conformations. nih.gov The preference for a particular conformation can be critical for receptor selectivity. It is hypothesized that for this compound, an extended conformation may be favored for interaction with some targets, allowing the side chains to project into distinct sub-pockets of the binding site. In other cases, a turn-like structure might be necessary to orient the pharmacophoric elements correctly. The conformational flexibility of the dipeptide is therefore a key asset, allowing it to adapt to the specific topology of different binding sites.
Computational Approaches in H-Phe-Leu-NH2 SAR
Computational chemistry has become an indispensable tool in the structure-activity relationship studies of this compound and its analogs. These in silico methods provide valuable insights into the molecular interactions that are often difficult to obtain through experimental techniques alone.
Molecular Docking Simulations for H-Phe-Leu-NH2 Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. In the context of this compound, docking simulations can be used to model its interaction with a known or hypothesized biological target.
These simulations can reveal the specific amino acid residues in the binding pocket that interact with the dipeptide. For example, a docking study might show that the aromatic ring of the phenylalanine residue forms a pi-pi stacking interaction with a tyrosine or tryptophan residue in the receptor, while the isobutyl side chain of leucine fits into a hydrophobic pocket lined with aliphatic residues. The N-terminal amino group and the C-terminal amide group can also be shown to form key hydrogen bonds with polar residues in the binding site.
By comparing the docking scores and binding modes of a series of this compound analogs, researchers can rationalize the experimentally observed SAR. For instance, if an analog with a smaller side chain shows a lower docking score and fewer favorable interactions, this would correlate with its reduced biological activity. These computational models can therefore guide the design of new analogs with improved binding affinities by suggesting modifications that would enhance the interactions with the target protein. Molecular docking studies have been successfully employed to understand the binding of various ligands to their protein targets, identifying key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
A thorough review of scientific literature reveals no specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound and its analogs. While the broader field of peptide QSAR is well-established, with numerous studies on various dipeptide classes to model activities such as ACE inhibition, bitterness, or antioxidant potential, dedicated research applying these computational models to Phenylalanyl-leucinamide hydrobromide could not be identified in the available literature.
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. To conduct such a study for this compound, a set of its analogs would first need to be synthesized, with systematic variations in their molecular structures. These variations could include:
Amino Acid Substitution: Replacing Phenylalanine or Leucine with other natural or unnatural amino acids to probe the effects of hydrophobicity, size, and charge.
Side Chain Modification: Altering the phenyl group of Phenylalanine or the isobutyl group of Leucine.
Backbone Modification: Introducing changes to the peptide bond.
C-Terminal Amide Modification: Substituting the amide with other functional groups.
Following synthesis, the biological activity of each analog against a specific target would be determined experimentally. These activity values, typically expressed as IC50 or EC50, would then be correlated with calculated molecular descriptors of the compounds. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Connectivity indices, topological indices.
3D: Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electrostatic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis).
A statistical model would then be built using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to create an equation that quantitatively describes the relationship between the descriptors and the activity. The predictive power of such a model would be rigorously validated using internal (e.g., cross-validation) and external test sets of compounds.
The resulting QSAR model could provide valuable insights into the key structural features of this compound that are essential for its biological activity and could guide the rational design of new, more potent analogs. However, at present, the primary research required to build such a model for this compound has not been published. Therefore, no data tables or detailed research findings on its QSAR modeling can be provided.
Advanced Research Applications of H Phe Leu Nh2.hbr
H-Phe-Leu-NH2.HBr as a Model Substrate in Peptide Science
As a short peptide chain, this compound is frequently employed by scientists as a model substrate or reference molecule to investigate complex biological processes, including protein-protein interactions and protein folding mechanisms smolecule.com. Its simplicity allows for controlled studies that can elucidate general principles applicable to larger, more intricate peptide and protein systems.
Studies of Protein-Protein Interactions
Small peptides, including dipeptides like this compound, are utilized to study protein-protein interactions (PPIs) smolecule.com. While direct detailed research findings specifically on this compound as a model for the mechanisms of PPIs are limited in the provided context, the compound's constituent amino acids, phenylalanine and leucine (B10760876), are known to be involved in various biological interactions. For instance, phenylalanine derivatives can influence dopamine (B1211576) levels, suggesting potential applications in studies related to neurotransmitter interactions smolecule.com. Similarly, leucine-rich peptides are recognized for their role in enhancing muscle protein synthesis, indicating relevance in biological interaction studies related to muscle metabolism smolecule.com. The general utility of peptides in targeting PPIs, and the development of strategies like electrophile scanning to identify reactive binding sites in peptide ligands, underscore the potential of dipeptides such as this compound in this field ethz.ch.
Investigations of Protein Folding Mechanisms
This compound, as a short peptide, can serve as a model in investigations of protein folding mechanisms smolecule.com. Research in protein folding often involves studying the behavior of small peptides to understand how polypeptide chains attain their native three-dimensional structures smolecule.comnih.govscielo.org.ar. While chaperones play a crucial role in mediating proper protein folding and stabilization, the fundamental rules of protein folding have been established through in vitro experiments using various peptide models scielo.org.arescholarship.org. The monitoring of protein folding processes can involve di- and tripeptides, suggesting that this compound could contribute to understanding the initial stages or specific local interactions that drive protein folding ucd.ie.
Development of Peptide-Based Drugs and Therapies involving this compound
This compound and its structural motifs are relevant in the development of peptide-based drugs and therapies. Peptides are increasingly recognized as therapeutic agents due to their high selectivity and potency, often leading to fewer side effects compared to small molecules ethz.ch. The amino acid components of this compound are important in drug formulations, particularly those targeting neurological disorders or muscle recovery smolecule.com.
Design of Peptidomimetics Inspired by this compound
The structure of this compound can inspire the design of peptidomimetics, which are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced stability or bioavailability. A notable example of a peptidomimetic incorporating a Phe-Leu sequence is Bortezomib (Phe-Leu-boronate), a potent proteasome inhibitor that has reached the market as a therapeutic agent uni-regensburg.de. This demonstrates how dipeptide sequences, like Phe-Leu, can serve as foundational motifs for developing biologically active peptidomimetics with significant pharmaceutical applications uni-regensburg.de. The synthesis of peptide mimics often involves the protection of the α-amino group of amino acid fragments, highlighting the utility of such building blocks in drug design wiley-vch.de.
Prodrug Strategies Utilizing this compound Motifs
This compound motifs find application in prodrug strategies, particularly in the design of peptide-drug conjugates for targeted delivery. Prodrugs are inactive compounds that are metabolized in vivo to yield active drugs. An example illustrating the utility of a Phe-Leu motif in such strategies is the development of a paclitaxel (B517696) prodrug featuring a cathepsin B cleavable peptide linker, Gly–Phe–Leu–Gly mdpi.com. This design allows for the selective release of paclitaxel in tumor tissues, where cathepsin B activity is elevated, thereby enhancing tumor reduction while minimizing systemic toxicity mdpi.com. This exemplifies how specific peptide sequences, including the Phe-Leu motif present in this compound, can be strategically incorporated into prodrugs to achieve targeted drug delivery and improved therapeutic outcomes mdpi.com.
This compound in Biochemical Assay Development
This compound is a valuable model compound for studying peptide interactions and enzymatic reactions, making it pertinent in biochemical assay development smolecule.com. Peptides can function as substrates for enzymes, and this compound can be employed in studies aimed at investigating enzyme activity and specificity smolecule.com. Researchers may utilize this dipeptide to characterize novel enzymes or to gain a deeper understanding of how existing enzymes interact with specific amino acid sequences smolecule.com.
The development of biochemical assays, especially for high-throughput screening (HTS), requires stable, sensitive, selective, and simple compounds with a broad dynamic range acs.org. As a well-defined dipeptide, this compound fits these criteria, making it a suitable component for designing assays to monitor enzymatic reactions or other biochemical processes acs.orgnih.gov. The specificity of amino acid sequences in enzyme-substrate interactions is critical, as demonstrated by studies on thrombin substrates where specific tripeptide sequences, such as Phe-Val-Arg, are crucial for high affinity and hydrolysis rates ru.nl. This underscores the potential of this compound as a defined substrate for developing and optimizing biochemical assays.
Compound Names and PubChem CIDs
Enzyme Substrate Development
This compound holds significant potential as a model compound in enzyme research due to its peptide nature. Peptides are well-established as substrates for enzymes, and this compound can be employed in investigations aimed at understanding enzyme activity and specificity fishersci.be. Researchers can utilize this dipeptide to characterize newly discovered enzymes or to elucidate the intricate ways in which existing enzymes interact with specific amino acid sequences fishersci.be. The study of peptide-based substrates is crucial for understanding enzymatic reactions and for the rational design of enzyme inhibitors fishersci.benih.gov. For instance, phosphinic peptides, which are isosteres of natural peptides, are designed to mimic the tetrahedral transition state geometry of a peptide bond undergoing enzymatic hydrolysis, thereby aiding in the development of potent and selective protease inhibitors nih.gov. While this compound itself is not a phosphinic dipeptide, its structure provides a foundation for exploring similar substrate-enzyme interactions.
Material Science Applications of this compound
The self-assembly properties of peptides, including dipeptides like this compound, are increasingly recognized for their utility in material science, leading to the formation of ordered nanostructures such as crystals, hydrogels, and nanosheets nih.govuni.lu.
Interfacial Crystallization and Self-Assembly
This compound is relevant in the study of interfacial crystallization (IFC) and self-assembly phenomena. IFC involves the ionic assembly of halide salts of amino amide and peptoid monomer bases, readily forming structures at both air-liquid and liquid-liquid interfaces ctdbase.org. Leucinamide (Leu-NH2), a component of this compound, has been specifically identified as a compound that displays IFC ctdbase.org. This process is supported by a combination of noncovalent interactions, including ionic coordination with the halide counter ion, dispersion forces, and hydrogen bonding ctdbase.org.
For well-defined IFCs to form at the centimeter scale, slow crystal growth is typically required ctdbase.org. The phenomenon of IFC is general to various chemical phase boundaries ctdbase.org. Research indicates that the pre-organization of non-covalent interactions along peptidic sequences and aromatic functionality, while often present in self-assembling systems, is not strictly necessary for interfacial assembly, as demonstrated by simpler monomer systems ctdbase.org. The presence of an aromatic phenylalanine residue within this compound suggests its potential contribution to self-assembly through π-stacking interactions, which are known to enhance the formation of extended structures. The dynamic freedom of attached sidechains is also a crucial design principle for the viability of IFC ctdbase.org.
Peptide Hydrogels and Nanosheet Formation
This compound, as a dipeptide, is a promising candidate for the formation of peptide hydrogels and nanosheets through molecular self-assembly. Peptide-based hydrogels are three-dimensional, water-rich networks that can mimic biological tissues and are formed by the self-assembly of peptides into tunable structures nih.gov. Dipeptides, being minimalistic peptide motifs, offer advantages such as lower production cost, higher synthetic accessibility, and enhanced stability, making them attractive alternatives for hydrogel formation.
The self-assembly of dipeptides into hydrogels is driven by various noncovalent interactions, including hydrogen bonding, electrostatic interactions, van der Waals forces, π–π stacking, and hydrophobic interactions. The aromatic moiety of phenylalanine in this compound is particularly impactful, as π–π interactions significantly contribute to the self-assembly process and the formation of stable hydrogels. The hydrophobicity and aromaticity of the phenyl ring are known to contribute to hydrogel formation and thermal stability within supramolecular hydrogel systems.
Beyond hydrogels, peptides containing aromatic amino acids, such as phenylalanine, have been shown to form ordered self-assembled architectures, including twisted nanosheets, depending on the solvent system. For example, Fmoc-cysteic acid-phenylalanine (Fmoc-CAF) has been observed to form nanosheets in the presence of cationic polysaccharides. The inherent self-assembling capabilities of short peptides like this compound, driven by specific non-covalent interactions, position it as a valuable compound for developing novel materials with potential applications in various fields.
Analytical and Characterization Techniques in H Phe Leu Nh2.hbr Research
Chromatographic Methods for Purity and Analysis
Chromatographic techniques are indispensable for separating H-Phe-Leu-NH2.HBr from impurities and for quantifying its presence in a sample.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying this compound. This technique separates components of a mixture based on their differential interaction with a stationary phase and a mobile phase. For peptides and their derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. luxembourg-bio.comtdx.catnih.govresearchgate.netgoogle.com
Typical conditions for the analysis of this compound would involve a C18 stationary phase, which provides good resolution for hydrophobic peptides. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile, usually containing a small percentage of trifluoroacetic acid (TFA) to ensure sharp peak shapes and improve separation by ion-pairing effects. luxembourg-bio.comtdx.cat Detection is typically performed using a UV detector at a wavelength of 220 nm, which is characteristic for the peptide bond, allowing for sensitive detection and quantification of the dipeptide. luxembourg-bio.comtdx.catgoogle.com The retention time of this compound under specific HPLC conditions serves as an important identification parameter, and the peak area or height can be used for quantitative analysis, providing information on the compound's purity. luxembourg-bio.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry. This hyphenated technique is particularly powerful for the analysis of this compound, allowing for simultaneous purity assessment and molecular weight confirmation. tdx.catnih.govresearchgate.netbiorxiv.orguu.nlresearchgate.net
In LC-MS, the separated components from the HPLC column are introduced into a mass spectrometer, typically via electrospray ionization (ESI). ESI is well-suited for peptides as it produces protonated molecular ions ([M+H]+) or multiply charged ions, which can be directly related to the molecular weight of the compound. nih.govbiorxiv.orguu.nl For this compound, LC-MS provides not only the retention time but also the exact mass-to-charge ratio (m/z) of the intact dipeptide, confirming its molecular formula and distinguishing it from closely related impurities or degradation products. tdx.catnih.govuu.nlresearchgate.net The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can further provide sequence information, confirming the presence of phenylalanine and leucine (B10760876) residues and the amide C-terminus.
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the chemical structure, functional groups, and, in some cases, the conformation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. Both proton (1H NMR) and carbon-13 (13C NMR) spectroscopy are routinely used. nih.govresearchgate.netbiorxiv.orgoup.comcdnsciencepub.comtheses.czacs.orgchemicalbook.comresearchgate.netrsc.orgcore.ac.uk
1H NMR Spectroscopy : This technique provides information on the number, type, and connectivity of hydrogen atoms within the molecule. For this compound, characteristic signals would be observed for the aromatic protons of the phenylalanine residue, the aliphatic protons of the leucine residue, and the amide protons (both from the peptide bond and the C-terminal amide group). The chemical shifts and coupling patterns of these signals allow for the assignment of each proton and confirmation of the dipeptide sequence. The presence of the HBr salt would influence the chemical shifts of protons near the charged amino group. nih.govbiorxiv.orgoup.comcdnsciencepub.comchemicalbook.comresearchgate.net
13C NMR Spectroscopy : 13C NMR provides information on the carbon backbone of the molecule. Key signals for this compound would include those for the carbonyl carbons (peptide bond and amide), the alpha-carbons of each amino acid, and the side chain carbons of phenylalanine and leucine. nih.gov The distinct chemical shifts of these carbons confirm the presence of the two amino acid residues and the amide functionality. nih.gov
Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the connectivity between atoms, providing unambiguous structural assignments for complex peptide structures. acs.org
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. This technique measures the absorption of infrared radiation by molecular vibrations. researchgate.netbiorxiv.orgrsc.orgcore.ac.ukuu.nlrsc.orgresearchgate.net
For this compound, key absorption bands would include:
Amide I band : Typically found around 1630-1690 cm⁻¹, this band is primarily due to the C=O stretching vibration of the peptide bond. rsc.orgrsc.org
Amide II band : Located around 1520-1550 cm⁻¹, this band arises from a combination of N-H bending and C-N stretching vibrations of the peptide bond. rsc.orgrsc.org
Primary amide (–CONH2) bands : The C-terminal amide group would show characteristic N-H stretching vibrations around 3100-3500 cm⁻¹ (often appearing as multiple bands due to asymmetric and symmetric stretches) and N-H bending vibrations around 1650 cm⁻¹ (overlapping with Amide I) and 1600 cm⁻¹. uu.nlresearchgate.net
C-H stretching vibrations : Aliphatic and aromatic C-H stretches would appear in the 2800-3100 cm⁻¹ region.
N-H stretching vibrations : The protonated N-terminus (NH3+) would exhibit broad absorption in the 2500-3000 cm⁻¹ range due to N-H stretching. cuny.edu
These characteristic bands provide strong evidence for the presence of peptide bonds, the primary amide C-terminus, and the amino acid side chains.
CD spectra in the far-UV region (190-240 nm) are sensitive to the backbone conformation of peptides, reflecting the presence of ordered structures such as alpha-helices or beta-sheets. Although a simple dipeptide amide is unlikely to form stable extended secondary structures in solution, deviations from random coil behavior or specific interactions leading to induced chirality could be detected. uibk.ac.atuni-regensburg.de The near-UV region (250-300 nm) provides information on the environment of aromatic amino acid side chains, such as phenylalanine. uibk.ac.atnih.gov Changes in the CD spectrum upon varying solvent conditions, temperature, or concentration can indicate conformational changes or aggregation behavior of this compound. acs.org
Mass Spectrometry (MS) for this compound Identification and Quantification
Mass Spectrometry (MS) is an indispensable analytical tool for the identification and quantification of peptides and their derivatives, including dipeptide amides like this compound. This technique provides crucial information regarding the molecular mass and fragmentation patterns, which are unique fingerprints for compound identification and structural confirmation.
For the identification of this compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption Ionization (MALDI) are commonly employed psu.edupressbooks.pub. These methods generate protonated molecular ions ([M+H]+) or other adducts, allowing for the precise determination of the compound's molecular weight. The theoretical monoisotopic mass of this compound (C15H24BrN3O2) can be calculated, and its presence in a sample is confirmed by observing a corresponding ion peak in the mass spectrum.
Further structural elucidation and sequence confirmation of this compound can be achieved through tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID). In MS/MS experiments, the protonated parent ion of this compound is selected, fragmented, and the resulting product ions are analyzed psu.edu. For C-terminal amidated peptides, low-energy CID can produce a characteristic and abundant fragment ion corresponding to the loss of ammonia (B1221849) (NH3) from the protonated molecule scispace.com. This specific fragmentation pathway is a strong indicator of the C-terminal amide functionality present in this compound, distinguishing it from peptides with a free carboxylic acid C-terminus. Other common fragmentation pathways for protonated dipeptides include the formation of a1 and y1 ions, which can provide information about the N-terminal (phenylalanine) and C-terminal (leucinamide) residues, respectively psu.edu.
Quantification of this compound in various matrices can be achieved using MS-based methods, often coupled with liquid chromatography (LC-MS) for separation. Stable isotope labeling is a powerful approach for accurate quantification, where a known amount of a stable isotope-labeled analogue of this compound (e.g., with deuterium (B1214612) or 13C/15N isotopes) is added to the sample as an internal standard nih.gov. The ratio of the unlabeled compound to the labeled internal standard is then measured by MS, allowing for precise and reproducible quantification, even in complex mixtures.
X-ray Crystallography for this compound and Complex Structures
For this compound, X-ray diffraction analysis of its single crystals would reveal the exact spatial arrangement of its constituent atoms. This includes the conformation of the phenylalanine and leucine residues, the geometry of the peptide bond linking them, and the orientation of the C-terminal amide group. The presence of the hydrobromide counterion (HBr) would also be precisely located within the crystal lattice, elucidating its interactions with the dipeptide amide molecule, such as ionic coordination and hydrogen bonding researchgate.net.
Studies on other dipeptide amides have utilized X-ray crystallography to understand how steric bulk and stereochemistry influence their conformational preferences in the solid state ju.edu.jo. For this compound, this would involve analyzing the dihedral angles (e.g., φ, ψ, and ω for the peptide backbone, and χ angles for the side chains) to characterize its preferred conformation. For instance, the planarity and potential distortions of the amide bond can be precisely measured unirioja.es. The crystal packing mode, including intermolecular hydrogen bonds, would also be determined, providing insights into how individual this compound molecules arrange themselves to form the crystal lattice acs.org.
Beyond the isolated compound, X-ray crystallography can be applied to study this compound in complex structures, such as when it interacts with proteins or other biomolecules. By co-crystallizing this compound with a target molecule, researchers can obtain high-resolution structural data of the complex. This provides invaluable insights into the molecular basis of binding, including specific interaction sites, hydrogen bond networks, and hydrophobic contacts acs.org. Such structural information is crucial for understanding its biological roles or designing derivatives with modified properties.
For instance, if this compound were to act as an inhibitor or ligand, its crystal structure in complex with a target enzyme would reveal the precise binding mode, the residues involved in recognition, and any conformational changes induced upon binding. This level of detail is fundamental for structure-based design and optimization in various research fields.
Future Directions and Challenges in H Phe Leu Nh2.hbr Research
Exploration of Novel Biological Targets for H-Phe-Leu-NH2.HBr
Current understanding suggests that this compound's biological effects stem from the roles of its constituent amino acids in neurotransmitter pathways, such as influencing dopamine (B1211576) levels, and in muscle protein synthesis. smolecule.com It is also recognized for its potential use in enzyme research to investigate enzyme activity and specificity. smolecule.com A significant future direction involves moving beyond these general observations to identify the precise molecular targets, such as specific receptors, enzymes, or transporters, that this compound directly modulates. This exploration will necessitate the application of advanced techniques, including high-throughput screening, target deconvolution studies, and sophisticated biochemical assays. The primary challenge in this area lies in disentangling the specific interactions of this compound from the broad biological involvement of its individual amino acid components, making precise target identification a complex endeavor.
Advancements in this compound Analog Design for Enhanced Potency and Selectivity
The design of analogs for this compound represents a critical avenue for enhancing its therapeutic potential. Drawing inspiration from advancements in peptide chemistry, future efforts will focus on rational design strategies informed by structure-activity relationship (SAR) studies. This involves systematically modifying the dipeptide structure to improve properties such as potency, selectivity, metabolic stability, and membrane permeability. Potential modifications include alterations to the amino acid side chains, such as the incorporation of unnatural or non-coded amino acids, which can confer improved binding affinity or resistance to enzymatic degradation. acs.orgsigmaaldrich.com Furthermore, modifications to the peptide backbone (e.g., N-methylation or retro-inverso modifications) can enhance stability against proteolysis. Cyclization strategies are also promising for constraining the peptide's conformation, potentially leading to increased binding affinity and target selectivity. google.comacs.org Additionally, C-terminal modifications can significantly impact a peptide's activity, stability, hydrophobicity, and membrane permeability. nih.gov The main challenges in this field include maintaining the desired biological activity while simultaneously improving pharmacokinetic properties, mitigating issues like racemization during synthesis, and overcoming the inherent complexity in designing small peptides with high specificity. nih.govwiley-vch.descripps.edu
Scale-Up and Cost-Effective Synthesis of this compound
The synthesis of this compound currently relies on methods such as Solid-Phase Peptide Synthesis (SPPS) and Solution Phase Synthesis. smolecule.com Future directions in this area are centered on developing more efficient, cost-effective, and environmentally sustainable synthetic routes, particularly for large-scale production. Challenges in peptide synthesis generally include difficulties in isolating the desired product from complex reaction mixtures, especially when reactive functional groups are present. wiley-vch.de Racemization during coupling steps, which can lead to inactive or less potent stereoisomers, also poses a significant challenge. wiley-vch.descripps.eduthieme-connect.de Furthermore, achieving high yields for longer peptides or sequences considered "difficult" remains problematic. google.comthieme-connect.deacs.org The generation of substantial waste from reagents and solvents in traditional methods also highlights the need for greener alternatives. acs.org Specific challenges in SPPS can include difficulties in acylating secondary amines and the undesired formation of diketopiperazines. google.com
To address these challenges, future research will focus on:
Optimization of Existing Methods: Refining SPPS and solution-phase protocols to achieve higher yields and purity, particularly for gram-scale or kilogram-scale manufacturing.
Green Chemistry Approaches: Developing more sustainable synthetic methodologies, including the use of environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether, and employing reagents with improved atom economy. acs.org
Continuous Flow Synthesis: Exploring continuous flow reactors for peptide synthesis, which can offer advantages in terms of efficiency, reaction control, and reduced waste generation.
Enzymatic Synthesis: Investigating enzymatic approaches for peptide bond formation, which offer the benefits of stereo- and regiospecificity, potentially avoiding the need for extensive side-chain protection and minimizing racemization. thieme-connect.de
Robust Purification: Developing and optimizing robust and cost-effective purification protocols that are scalable for industrial production.
Integration of this compound Research with Systems Biology Approaches
Integrating this compound research with systems biology approaches will provide a holistic understanding of its effects within complex biological systems. Future directions include:
'Omics' Technologies: Applying high-throughput 'omics' technologies, such as proteomics to identify novel protein binding partners and metabolomics to understand the modulation of metabolic pathways, to comprehensively map the compound's systemic effects.
Network Pharmacology: Utilizing network pharmacology to delineate the compound's interactions within intricate biological networks, enabling the prediction of both intended therapeutic effects and potential off-target activities.
Computational Modeling and AI: Employing advanced computational modeling and artificial intelligence (AI)-driven approaches to predict new biological targets, optimize analog design, and simulate complex biological responses.
Data Integration: Developing sophisticated bioinformatics tools and strategies for integrating diverse in vitro and in vivo datasets with computational models to construct comprehensive predictive models of this compound's biological activity.
The primary challenge in this domain is managing and interpreting the vast quantities of data generated by 'omics' approaches, and accurately deconvoluting complex biological interactions within dynamic systems.
Translational Research and Clinical Potential of this compound-Based Compounds
This compound holds potential in pharmaceutical development, particularly for neurological disorders and muscle recovery/growth, stemming from its influence on dopamine levels and muscle protein synthesis. smolecule.com Future translational research will focus on advancing this compound-based compounds from preclinical stages to clinical applications. Key directions include:
Preclinical Validation: Conducting rigorous preclinical studies, including detailed efficacy assessments in relevant disease models, and comprehensive pharmacokinetic and pharmacodynamic profiling, to build a strong foundation for clinical advancement.
Indication Identification: Precisely identifying specific disease indications where this compound or its optimized analogs could offer a significant therapeutic advantage over existing treatments.
Advanced Delivery Systems: Developing innovative drug delivery systems to overcome common challenges associated with peptide-based therapeutics, such as limited bioavailability, rapid degradation, and poor membrane permeability, thereby improving their therapeutic index and target specificity.
Combination Therapies: Exploring the potential of this compound-based compounds in combination with other therapeutic agents to achieve synergistic effects or address multi-factorial diseases.
The main challenges in this translational pathway involve demonstrating consistent efficacy in human trials, establishing optimal dosing strategies, and successfully navigating the complex regulatory approval processes required for new drug candidates.
Q & A
Q. What controls are essential when assessing H-Phe-Leu-NH2·HBr’s cytotoxicity in primary cell cultures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
